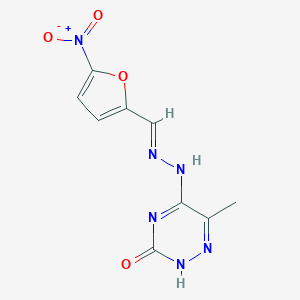![molecular formula C17H16N4O B241301 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B241301.png)
2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile is a synthetic compound with a spirocyclic structure. It has been found to possess several biological activities, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting enzymes and signaling pathways involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and pain. It has also been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various cellular processes and diseases. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential as a treatment for various diseases, such as cancer, fungal infections, and viral infections. Additionally, research could focus on improving its solubility and bioavailability to make it more useful in lab experiments and potential drug development.
Méthodes De Synthèse
The synthesis of 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile has been reported in the literature. The most common method involves the reaction of isatin, 2-aminobenzaldehyde, and malononitrile in the presence of a catalyst such as piperidine or pyridine. The reaction proceeds through a multi-step process involving Knoevenagel condensation, Michael addition, and cyclization to form the spirocyclic structure.
Applications De Recherche Scientifique
2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile has been studied extensively for its biological activities. It has been found to possess anticancer, antifungal, antiviral, and antibacterial properties. It has also been shown to have antioxidant, anti-inflammatory, and analgesic activities. These properties make it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C17H16N4O |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
2//'-amino-2-oxospiro[1H-indole-3,4//'-5,6,7,8-tetrahydro-1H-quinoline]-3//'-carbonitrile |
InChI |
InChI=1S/C17H16N4O/c18-9-12-15(19)20-13-7-3-1-5-10(13)17(12)11-6-2-4-8-14(11)21-16(17)22/h2,4,6,8,20H,1,3,5,7,19H2,(H,21,22) |
Clé InChI |
UEFORZGSFUXVKK-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2)N)C#N |
SMILES canonique |
C1CCC2=C(C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)




![butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B241241.png)
![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)
![2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide](/img/structure/B241251.png)
![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)
![2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B241256.png)

